4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound's derivatives have been synthesized and characterized, showing promising properties for photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including Schiff base, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Additional studies have confirmed the photosensitizing abilities of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, highlighting their potential in photocatalytic applications and further reinforcing their significance in scientific research (Öncül, Öztürk, & Pişkin, 2021).
Corrosion Inhibition
Piperidine derivatives, including structures similar to the compound of interest, have demonstrated potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been conducted to investigate the adsorption and inhibition properties of these derivatives, revealing that they exhibit significant inhibition efficiencies which could be beneficial in protecting metals from corrosion (Kaya et al., 2016).
Antagonistic Properties
Research on related benzenesulfonamide derivatives has led to the discovery of compounds with antagonist properties, such as SB-399885. This compound, a selective 5-HT6 receptor antagonist, has shown cognitive enhancing properties in aged rat models, providing insights into potential therapeutic applications for cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJGUGSXCFKEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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